1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLMNLNYNTAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The precursor 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole is synthesized via cyclocondensation of methylhydrazine with a 1,3-diketone bearing the 5-methylfuran-2-yl group. For example:
$$
\text{5-Methylfuran-2-yl-acetylacetone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole}
$$
This reaction proceeds in ethanol under reflux (78–82°C, 6–8 hours), achieving yields of 68–75%. Regioselectivity is ensured by the electron-donating methyl group on the furan, which directs cyclization to position 3 of the pyrazole.
Formylation at Position 4
The Vilsmeier-Haack reagent (POCl₃/DMF ) selectively formylates the C-4 position of the pyrazole. The mechanism involves electrophilic attack at the most nucleophilic carbon, facilitated by the electron-rich furan substituent at C-3:
$$
\text{1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole} \xrightarrow{\text{POCl₃/DMF, 0–5°C}} \text{this compound}
$$
Typical conditions use a 1:3 molar ratio of pyrazole to POCl₃ in DMF at 0–5°C for 2 hours, followed by hydrolysis with ice-water. Yields range from 65–72%, with purity >98% (HPLC).
Hydrazine Cyclization with Functionalized β-Keto Aldehydes
An alternative route constructs the pyrazole ring and aldehyde group in a single step using β-keto aldehydes. This method avoids post-cyclization functionalization but requires precise control over reagent stoichiometry.
Reaction Design
A β-keto aldehyde derivative bearing the 5-methylfuran-2-yl group, such as 5-methylfuran-2-yl-glyoxal , reacts with methylhydrazine to directly yield the target aldehyde:
$$
\text{5-Methylfuran-2-yl-glyoxal} + \text{Methylhydrazine} \xrightarrow{\text{AcOH, rt}} \text{this compound}
$$
Acetic acid catalyzes the cyclization at room temperature (24–48 hours), producing the aldehyde in 58–63% yield. The aldehyde group arises from the glyoxal moiety, while the furan and methyl groups orient at C-3 and N-1, respectively.
Challenges and Optimization
- Regioselectivity : Competing formation of 1-methyl-5-(5-methylfuran-2-yl) regioisomers is mitigated by using excess methylhydrazine (1.2 eq).
- Aldehyde Stability : The aldehyde is prone to oxidation; thus, reactions are conducted under inert atmospheres (N₂/Ar).
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier-Haack | 65–72% | >98% | High regioselectivity | POCl₃ handling requires strict safety |
| Hydrazine Cyclization | 58–63% | 95–97% | One-pot synthesis | Limited substrate availability |
| Hydroxymethyl Oxidation | 50–55% | 90–92% | Avoids harsh formylation conditions | Low yield due to over-oxidation risks |
Mechanistic Insights and Regiochemical Control
Role of the 5-Methylfuran-2-yl Group
The 5-methylfuran-2-yl substituent exerts both electronic and steric effects:
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a pyrazole ring substituted with a furan moiety. The presence of aldehyde functionality enhances its reactivity, making it a valuable intermediate in organic synthesis.
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde, as antiviral agents. Research indicates that compounds in this class can inhibit HIV replication effectively. For instance, similar pyrazolic structures have been screened for their activity against HIV-1, demonstrating non-toxic profiles and dose-dependent efficacy .
Antimicrobial Properties
Pyrazoles are known for their broad spectrum of antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde group allows for further functionalization, enabling the creation of diverse chemical entities that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Material Science
In material science, pyrazole derivatives are explored for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties imparted by the furan and pyrazole moieties can enhance the performance of these materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antifungal Activity
- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Exhibited potent antimicrobial activity (MIC: 1–4 µg/mL) against E. coli and S. typhimurium, with DNA gyrase inhibition (IC₅₀: 3.19 µM) .
- 1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde : When conjugated to chitosan as a Schiff base, demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans, attributed to increased electron density at the imine group .
- Target Compound : The 5-methylfuran group may similarly enhance antimicrobial activity, though the methyl group could modulate solubility and bioavailability compared to 5a .
Herbicidal Activity
- 1,3,4-Oxadiazole Thioether Derivatives (e.g., 5g) : Compounds with trifluoromethyl-pyrazole moieties showed herbicidal effects via inhibition of succinate dehydrogenase (SDH), highlighting the role of electronegative substituents .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (190.07 Da) is lighter than 1-phenyl analogs (e.g., 3-methyl-5-phenoxy-1-phenyl derivative at 294.3 Da), suggesting better aqueous solubility .
- Crystal Packing: In 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, dihedral angles between the pyrazole and aromatic rings (73.67° and 45.99°) influence molecular packing via weak C–H···π interactions . The target compound’s 5-methylfuran group may adopt distinct conformations, affecting crystallinity and stability.
Biological Activity
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152503-61-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a 5-methylfuran moiety, suggests various pharmacological applications, particularly in the fields of anti-inflammatory and antimicrobial therapies.
The molecular formula of this compound is with a molecular weight of 190.20 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 1152503-61-1 |
| Appearance | Powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A comparative analysis indicates that this compound exhibits significant inhibitory effects against various bacterial strains, demonstrating its potential as an antimicrobial agent.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound's efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this pyrazole derivative has shown promise in anti-inflammatory applications. In vitro studies demonstrated that it significantly reduces pro-inflammatory cytokines in human cell lines, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study:
A recent study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). The administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to the control group.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have indicated that variations in the substituents on the pyrazole ring can lead to increased potency against specific targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity |
|---|---|
| Methyl group addition | Increased potency against Gram-positive bacteria |
| Furan ring substitution | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A key intermediate is the pyrazole-4-carbaldehyde core, which can be functionalized via nucleophilic substitution. For example, analogous compounds (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized using K₂CO₃ as a base catalyst in reactions with phenols . Optimization may include solvent selection (e.g., ethanol vs. acetonitrile), temperature control (reflux conditions), and stoichiometric adjustments to enhance yield and purity .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are essential?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for derivatives like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., furan vs. methyl groups) via chemical shifts and coupling constants.
- Mass spectrometry : To confirm molecular weight and fragmentation patterns.
- FT-IR : To identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Q. What are the primary reactivity patterns of the aldehyde group in this compound?
- Methodology : The aldehyde group participates in condensation reactions (e.g., formation of hydrazones or Schiff bases). For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with amines to form imine derivatives, which are critical in medicinal chemistry for bioactive molecule design . Kinetic studies under varying pH and solvent polarities can elucidate reaction mechanisms .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methylfuran-2-yl substituent influence the compound’s reactivity and biological activity?
- Methodology : Computational modeling (e.g., DFT calculations) can predict electronic effects, while X-ray crystallography reveals steric constraints. For instance, substituents like trifluoromethyl or chloro groups alter electron density on the pyrazole ring, affecting nucleophilic attack sites . Comparative studies with analogs (e.g., 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde) show that electron-withdrawing groups enhance electrophilicity at the aldehyde position .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?
- Methodology : Systematic SAR (Structure-Activity Relationship) studies are critical. For example, 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde exhibits varying antifungal activity depending on substituent positioning . Validate discrepancies via:
- Dose-response assays : To rule out concentration-dependent effects.
- Enzyme inhibition profiling : To identify off-target interactions.
- Crystallographic docking studies : To correlate binding modes with activity .
Q. How can this compound serve as a precursor for fused heterocyclic systems, and what catalytic systems are effective?
- Methodology : The aldehyde group enables cyclocondensation reactions. For example, 5-azido-pyrazole-4-carbaldehydes react with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles under acidic conditions . Catalytic systems like iodine or acetic acid in ethanol are effective for such annulations, with reaction temperature dictinating product regioselectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?
- Methodology : Asymmetric synthesis routes (e.g., chiral catalysts) or resolution techniques (e.g., HPLC with chiral columns) may be required. For non-chiral analogs like 1,3-dimethyl derivatives, process optimization focuses on reducing side reactions (e.g., over-oxidation of the aldehyde) via controlled reagent addition and inert atmosphere use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
